molecular formula C13H10BrClO2S B8624586 1-(Benzylsulfonyl)-4-bromo-2-chlorobenzene

1-(Benzylsulfonyl)-4-bromo-2-chlorobenzene

Cat. No. B8624586
M. Wt: 345.64 g/mol
InChI Key: FONJQILDRSECJW-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

A solution of 4-bromo-2-chlorobenzenesulfonyl chloride (1.16 g), sodium sulfite (1.01 g) and sodium bicarbonate (672 mg) in water (8 mL) was stirred at 100° C. for 1.5 hours. The reaction solution was cooled to 50° C. and tetrabutylammonium bromide (1.29 g) and benzyl bromide (1.43 mL) were added, after which the mixture was stirred at 70° C. for further three hours. The reaction solution was cooled to room temperature and water was added, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give the title compound as a white solid (1.29 g, 94%).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Quantity
1.29 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([Cl:12])[CH:3]=1.S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].[CH2:24](Br)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:24]([S:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[Cl:12])(=[O:10])=[O:9])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Name
Quantity
1.01 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
672 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.29 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
after which the mixture was stirred at 70° C. for further three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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